N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H23NOS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.15003553 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide is a derivative of adamantane, a class of compounds known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives Adamantane derivatives are known to interact with a variety of biological targets, including proteins and enzymes, due to their unique structure and properties .
Mode of Action
Adamantane derivatives are known for their ability to interact with their targets in a unique manner due to their rigid and virtually stress-free structure . The compound’s interaction with its targets could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways due to their high reactivity . These compounds can affect the function of proteins and enzymes, potentially leading to downstream effects on various biological processes.
Pharmacokinetics
The adamantane core is known to improve the thermal and mechanical properties of polymers , which could potentially influence the bioavailability of the compound.
Result of Action
Given the known properties of adamantane derivatives, it is plausible that this compound could influence a variety of cellular processes through its interactions with its targets .
Action Environment
The adamantane structure is known for its stability, which could potentially influence the compound’s action and efficacy in different environments .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-11(18-16(19)15-3-2-4-20-15)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,11-14H,5-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNITHLJMSSTEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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